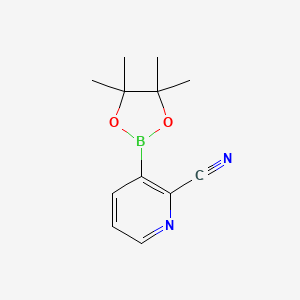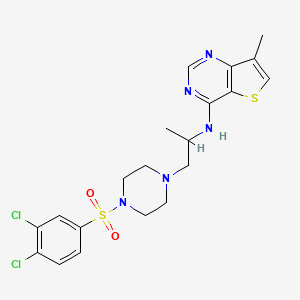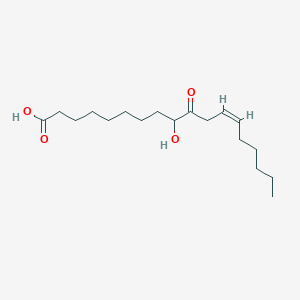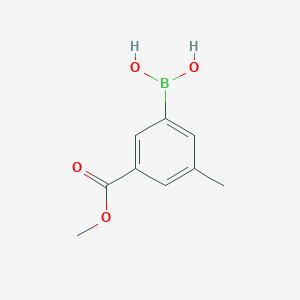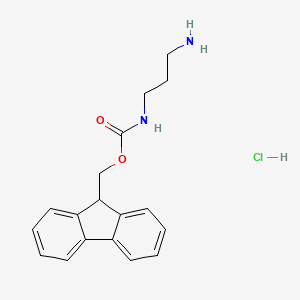
Ácido 3,5-bis(octiloxi)benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(octyloxy)benzoic acid: is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of two octyloxy groups attached to the benzene ring at the 3 and 5 positions. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Bis(octyloxy)benzoic acid is used as a building block in the synthesis of liquid crystalline materials. These materials have applications in display technologies, such as liquid crystal displays (LCDs), due to their unique optical properties .
Biology: In biological research, this compound is used as a probe to study the interactions between lipophilic molecules and biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, making it useful for membrane studies .
Medicine: The compound has potential therapeutic applications, particularly in the development of drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs .
Industry: In the industrial sector, 3,5-Bis(octyloxy)benzoic acid is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique chemical structure imparts desirable properties to the final products, such as improved thermal stability and mechanical strength .
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function and activity .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in a variety of ways, such as hydrogen bonding and π⋯π stacking interaction .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including sensing and photocatalysis .
Pharmacokinetics
It’s known that benzoic acid derivatives can be metabolized in the liver and excreted as hippuric acid .
Result of Action
It’s known that benzoic acid derivatives can have a wide range of effects, including antimicrobial activity and the ability to bind amino acids .
Action Environment
The action, efficacy, and stability of 3,5-Bis(octyloxy)benzoic acid can be influenced by various environmental factors. For example, it’s known that benzoic acid derivatives can degrade under sunlight or ultraviolet light exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Bis(octyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with octanol. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion of the reaction, the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of 3,5-Bis(octyloxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(octyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzoic acid derivatives.
Comparación Con Compuestos Similares
- 4-(Octyloxy)benzoic acid
- 3,4,5-Tris(octyloxy)benzoic acid
- 4-(Hexyloxy)benzoic acid
Comparison: 3,5-Bis(octyloxy)benzoic acid is unique due to the presence of two octyloxy groups at the 3 and 5 positions on the benzene ring. This specific substitution pattern imparts distinct physical and chemical properties to the compound, such as enhanced solubility in organic solvents and unique liquid crystalline behavior. In comparison, 4-(Octyloxy)benzoic acid has only one octyloxy group, which affects its solubility and liquid crystalline properties. Similarly, 3,4,5-Tris(octyloxy)benzoic acid, with three octyloxy groups, exhibits different thermal and mesomorphic properties compared to 3,5-Bis(octyloxy)benzoic acid .
Propiedades
IUPAC Name |
3,5-dioctoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTPNZPXBSQFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607226 |
Source


|
| Record name | 3,5-Bis(octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87963-85-7 |
Source


|
| Record name | 3,5-Bis(octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

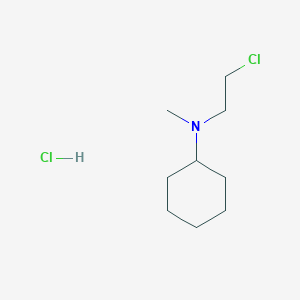


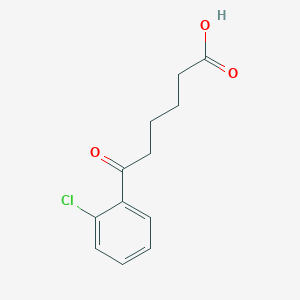
![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)
